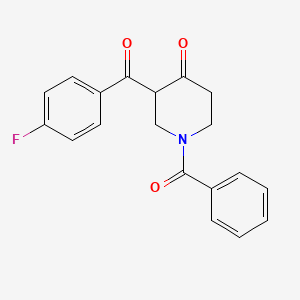![molecular formula C7H10F2 B14407087 1,4-Difluorobicyclo[2.2.1]heptane CAS No. 84553-42-4](/img/structure/B14407087.png)
1,4-Difluorobicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Difluorobicyclo[221]heptane is a chemical compound characterized by its unique bicyclic structure, where two fluorine atoms are attached to the first and fourth carbon atoms of the bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Difluorobicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, the reaction of 1,3-cyclopentadiene with a fluorinated dienophile under controlled conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification processes such as distillation or recrystallization to obtain the pure compound. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Difluorobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The bicyclic structure allows for addition reactions, particularly at the bridgehead carbons.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with functional groups like alcohols or ketones.
Reduction Products: Reduced derivatives with altered hydrogenation states.
Applications De Recherche Scientifique
1,4-Difluorobicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance properties such as thermal stability and resistance to degradation.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of 1,4-Difluorobicyclo[2.2.1]heptane involves its interaction with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The bicyclic structure provides rigidity, which can affect the compound’s behavior in different chemical environments .
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]heptane: The parent compound without fluorine atoms.
1,4-Dichlorobicyclo[2.2.1]heptane: A similar compound with chlorine atoms instead of fluorine.
2,7-Diazabicyclo[2.2.1]heptane: A compound with nitrogen atoms in the bicyclic structure
Uniqueness: 1,4-Difluorobicyclo[2.2.1]heptane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. This makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
84553-42-4 |
|---|---|
Formule moléculaire |
C7H10F2 |
Poids moléculaire |
132.15 g/mol |
Nom IUPAC |
1,4-difluorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10F2/c8-6-1-2-7(9,5-6)4-3-6/h1-5H2 |
Clé InChI |
HRFGHWJQIUNREJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



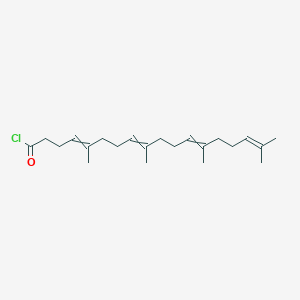
![Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate](/img/structure/B14407018.png)
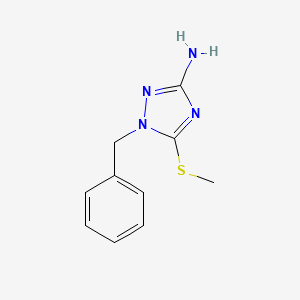

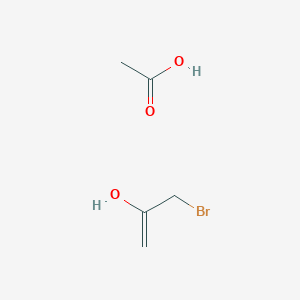

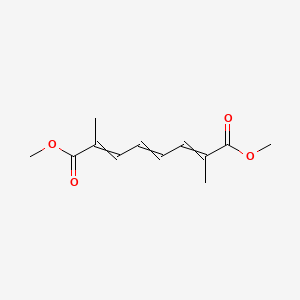
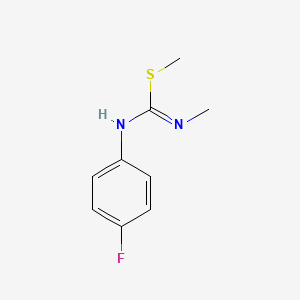

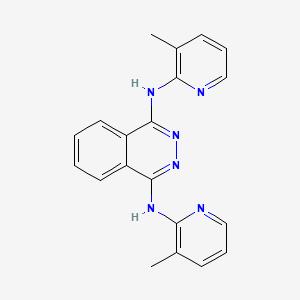
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
![1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]](/img/structure/B14407094.png)
